2,3-Dimethylcyclohexylamine
CAS No.: 42195-92-6
Cat. No.: VC21191338
Molecular Formula: C8H17N
Molecular Weight: 127.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 42195-92-6 |
|---|---|
| Molecular Formula | C8H17N |
| Molecular Weight | 127.23 g/mol |
| IUPAC Name | 2,3-dimethylcyclohexan-1-amine |
| Standard InChI | InChI=1S/C8H17N/c1-6-4-3-5-8(9)7(6)2/h6-8H,3-5,9H2,1-2H3 |
| Standard InChI Key | LKWOOKWVBNSLGN-UHFFFAOYSA-N |
| SMILES | CC1CCCC(C1C)N |
| Canonical SMILES | CC1CCCC(C1C)N |
Introduction
Structural Identification and Nomenclature
2,3-Dimethylcyclohexylamine is an amine derivative featuring a cyclohexane ring with two methyl groups at positions 2 and 3, and an amino group. This chemical structure gives the compound unique properties that make it valuable in various chemical applications.
Chemical Identifiers
The compound can be identified through several standardized chemical nomenclature systems, providing consistent reference points for researchers and industry professionals.
| Identifier Type | Value |
|---|---|
| CAS Registry Number | 42195-92-6 |
| Molecular Formula | C8H17N |
| Molecular Weight | 127.2273 g/mol |
| IUPAC Name | 2,3-dimethylcyclohexan-1-amine |
| InChI Key | LKWOOKWVBNSLGN-UHFFFAOYSA-N |
| PubChem CID | 123507 |
| SMILES Notation | CC1CCCC(C1C)N |
| Linear Formula | (CH3)2C6H9NH2 |
Alternative Nomenclature
The compound is known by several synonyms in scientific and industrial contexts:
-
2,3-Dimethylcyclohexanamine
-
Cyclohexanamine, 2,3-dimethyl-
-
1-Amino-2,3-dimethylcyclohexane
It is worth noting that this compound exists as a mixture of isomers due to the stereochemistry at positions 1, 2, and 3 of the cyclohexane ring, creating multiple possible diastereomers .
Physical Properties
2,3-Dimethylcyclohexylamine exhibits distinct physical characteristics that determine its behavior in different environments and applications.
Fundamental Physical Properties
The compound presents as a water-white liquid under standard conditions, with physical parameters that impact its handling and storage requirements.
Behavioral Characteristics
As a liquid that is less dense than water and only slightly soluble in it, 2,3-dimethylcyclohexylamine floats on water when the two substances come into contact . This property has implications for environmental concerns and cleanup procedures in case of spills.
Chemical Reactivity and Behavior
Understanding the reactivity profile of 2,3-dimethylcyclohexylamine is crucial for both its safe handling and effective utilization in chemical processes.
Basic Reactivity Profile
2,3-Dimethylcyclohexylamine functions primarily as:
Reaction Hazards
The compound demonstrates several notable reactivity hazards that require consideration during handling and use:
-
Reacts violently with strong oxidizing agents and acids
-
Attacks copper and copper compounds, causing potential material degradation
-
Reacts with hypochlorites to form N-chloroamines, some of which can be explosive when isolated
These reactive properties necessitate careful storage conditions and handling protocols to prevent unwanted reactions or potential safety incidents.
Fire and Physical Hazards
The compound presents additional physical hazards related to its flammability:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume